5-(Methoxymethyl)isoxazole-4-carboxylic acid
Overview
Description
5-(Methoxymethyl)isoxazole-4-carboxylic acid is an organic compound with the molecular formula C6H7NO4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives have been reported to influence various biochemical pathways, but the exact pathways and downstream effects of this specific compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid typically involves the reaction of 4-methylisoxazole with methanol under acidic conditions. The process can be summarized as follows :
Starting Material: 4-methylisoxazole
Reagent: Methanol
Conditions: Acidic medium
The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxymethyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Methoxymethyl)isoxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-4-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
5-(Methoxymethyl)isoxazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYAVCXPZKRQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564029 | |
Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134541-08-5 | |
Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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